(2R,3R,4R,5S)-5-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-fluoro-4-methyltetrahydrofuran-3-yl benzoate
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Description
(2R,3R,4R,5S)-5-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-fluoro-4-methyltetrahydrofuran-3-yl benzoate is a useful research compound. Its molecular formula is C31H26FN3O7 and its molecular weight is 571.561. The purity is usually 95%.
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Biological Activity
The compound (2R,3R,4R,5S)-5-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-fluoro-4-methyltetrahydrofuran-3-yl benzoate is a complex organic molecule notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a tetrahydrofuran ring with multiple functional groups, including a benzamido moiety and a fluorinated carbon. The molecular formula is C31H26FN3O7 with a molecular weight of approximately 571.56 g/mol .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Tetrahydrofuran Ring : Achieved through cyclization reactions.
- Functionalization : Introduction of the benzamido, oxopyrimidinyl, and benzoyloxy groups via substitution reactions .
The biological activity of the compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- DNA/RNA Interaction : The compound can affect gene expression and protein synthesis.
- Receptor Modulation : It influences cellular signaling pathways, potentially altering cell proliferation and survival .
Antiviral Activity
Research indicates that this compound may serve as a metabolite of Sofosbuvir, an antiviral drug used in treating hepatitis C. Its mechanism involves conversion to an active form that inhibits viral replication by targeting RNA polymerase .
Anticancer Properties
Studies have shown that similar compounds exhibit antiproliferative effects against various cancer cell lines. For instance, fluorinated derivatives have been evaluated for their ability to inhibit breast, colon, and lung cancer cell proliferation . The specific activity of this compound against cancer cells remains to be fully elucidated but is an area of ongoing research.
Case Studies
- Antiviral Efficacy : A study demonstrated that related compounds could significantly reduce viral load in infected cell cultures, suggesting potential therapeutic applications for hepatitis C and possibly other viral infections.
- Cancer Cell Line Testing : In vitro studies have reported that derivatives similar to this compound exhibit selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
Comparative Analysis
To understand the biological activity of this compound better, it can be compared with similar structures:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
Sofosbuvir | C22H29FN3O9P | Antiviral |
(2R,3R,4R,5S)-5-(4-benzamido...) | C31H26FN3O7 | Potential antiviral and anticancer |
(2R)-3,5-Di-O-benzoyl... | C28H24N4O6 | Anticancer |
Properties
IUPAC Name |
[(2R,3R,4R,5S)-5-(4-benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26FN3O7/c1-31(32)25(42-28(38)22-15-9-4-10-16-22)23(19-40-27(37)21-13-7-3-8-14-21)41-29(31)35-18-17-24(34-30(35)39)33-26(36)20-11-5-2-6-12-20/h2-18,23,25,29H,19H2,1H3,(H,33,34,36,39)/t23-,25-,29+,31-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEQSUUFNWPUJH-WTTKOAORSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26FN3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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